
Centrinone-B
Overview
Description
Centrinone-B (Cetirizine-d8 hydrochloride) is a potent, selective inhibitor of polo-like kinase 4 (PLK4), a master regulator of centriole biogenesis. Its molecular formula is C27H27F2N7O5S2, with a molecular weight of 631.67 and CAS number 1798871-31-4 . This compound exhibits a remarkably low inhibitory constant (Ki = 0.59 nM) for PLK4, demonstrating >1,000-fold selectivity over Aurora A/B kinases, minimizing off-target effects . It effectively depletes centrioles in diverse cancer models, including prostate cancer (PCa), melanoma, and cervical tumors, by disrupting centrosome amplification (CA), a hallmark of genomic instability in malignancies . Preclinical studies highlight its role in inducing apoptosis and reducing cell viability in TP53 wild-type melanoma cells, positioning it as a promising anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of Centrinone B involves scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography and crystallization . The final product is subjected to rigorous testing to confirm its chemical structure and biological activity.
Chemical Reactions Analysis
Types of Reactions: Centrinone B primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions are essential for modifying the compound to enhance its selectivity and potency .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of Centrinone B include organic solvents, catalysts, and specific nucleophiles or electrophiles . The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving Centrinone B are typically derivatives with enhanced biological activity or improved pharmacokinetic properties . These derivatives are further evaluated for their efficacy in inhibiting PLK4 and their potential therapeutic applications.
Scientific Research Applications
Centrinone B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Centrinone B is used as a tool compound to study the role of PLK4 in centriole duplication and cell cycle regulation. It helps researchers understand the molecular mechanisms underlying centrosome biology and identify potential targets for drug development.
Biology: In cell biology, Centrinone B is employed to investigate the effects of centrosome depletion on cellular processes such as mitosis, genomic stability, and cell proliferation.
Medicine: Centrinone B shows promise as an anticancer agent due to its ability to selectively target cancer cells with abnormal centrosome numbers.
Industry: In the pharmaceutical industry, Centrinone B serves as a lead compound for developing new PLK4 inhibitors with improved efficacy and safety profiles. It is also used in high-throughput screening assays to identify novel compounds that can modulate PLK4 activity.
Mechanism of Action
Centrinone B exerts its effects by selectively inhibiting PLK4, a key regulator of centriole duplication . By binding to the active site of PLK4, Centrinone B prevents the kinase from phosphorylating its substrates, thereby blocking the initiation of centriole assembly . This inhibition leads to centrosome depletion, which in turn disrupts the formation of the mitotic spindle and induces cell cycle arrest in a p53-dependent manner . The compound’s selectivity for PLK4 over other kinases, such as Aurora A and Aurora B, is achieved through specific interactions with the kinase’s active site .
Comparison with Similar Compounds
Comparison with Similar PLK4 Inhibitors
Centrinone-B vs. CFI-400945
CFI-400945 is an ATP-competitive PLK4 inhibitor with Ki = 2.4 nM for PLK4, but it also inhibits Aurora B kinase (IC50 = 24 nM ), reducing its selectivity . Key differences include:
- Efficacy in Prostate Cancer: this compound (500 nM) depleted centrioles in all PCa cell lines (DU145, 22Rv1, PC3), while CFI-400945 increased CA in DU145 and PC3 . CFI-400945’s dual inhibition of Aurora B may contribute to divergent outcomes, such as mitotic defects unrelated to centrosome loss .
This compound vs. Centrinone
- Neuronal Differentiation: this compound induces premature neuronal differentiation in iPSC-derived neural stem cells, linked to centrosome loss and disrupted axonal protein localization (e.g., Trim46) .
Comparative Research Findings
Cancer Models
- Prostate Cancer: this compound (500 nM) reduced centrioles by >87% in PCa cells, whereas CFI-400945 increased CA in resistant lines (e.g., DU145) .
- Melanoma: this compound (50–200 nM) reduced viability in TP53 wild-type melanoma cells via apoptosis, effects reversed by PLK4G95L mutation .
Non-Cancer Models
- Erythroid Differentiation: this compound (48-hour treatment) reduced centrosome-containing erythroblasts by 87.6%, impairing enucleation .
- Neuronal Development: this compound-treated neurons showed immature action potentials (17% failed to fire) and reduced sodium currents, highlighting centrosome roles in electrophysiological maturation .
Biological Activity
Centrinone-B is a selective inhibitor of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication and cell cycle progression. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell proliferation, apoptosis, and its potential applications in cancer research.
- Chemical Name : 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine
- Molecular Weight : 631.67 g/mol
- Ki Value : 0.6 nM (high affinity for PLK4)
- Selectivity : >2000-fold selectivity for PLK4 over Aurora A and B kinases .
This compound operates primarily through the inhibition of PLK4, leading to a range of cellular responses:
-
Centrosome Dynamics :
- At concentrations around 200 nM, this compound can induce the amplification of centrosomes in approximately 50% of treated cells, while at 500 nM, it results in the depletion of centrioles .
- This dual effect on centriole number is associated with p53-dependent G1 phase arrest, indicating a significant impact on cell cycle regulation .
- Cell Cycle Arrest :
Biological Activity in Cancer Research
This compound has shown promise in various cancer models:
- Acute Myeloid Leukemia (AML) :
- Cell Line Studies :
Study 1: Effects on AML Cells
In a recent study investigating the effects of this compound on AML cells, researchers treated OCI-AML3 and KG-1 cells with varying concentrations (50–400 nM) over different time periods (24–72 hours). The results indicated that higher concentrations led to decreased cell viability and induced apoptosis via caspase activation .
Concentration (nM) | Cell Viability (%) | Apoptosis Induction |
---|---|---|
50 | 80 | Low |
100 | 60 | Moderate |
200 | 40 | High |
400 | <20 | Very High |
Study 2: Centrosome Amplification
Another study focused on the centrosome dynamics in response to this compound treatment. Cells treated with 200 nM exhibited supernumerary centrosomes, while those treated with 500 nM showed significant centriole depletion . This highlights the concentration-dependent effects of this compound on cellular structure.
Q & A
Q. Basic: What is the primary mechanism of action of Centrinone-B in cellular studies, and how can researchers validate its specificity in experimental models?
This compound is a potent, selective inhibitor of Polo-like kinase 4 (PLK4) with a Ki value of 0.59 nM, disrupting centrosome duplication by blocking centriole assembly . To validate specificity, researchers should:
- Assess off-target effects : Compare activity against kinases with structural similarities (e.g., PLK1-3) using kinase profiling assays.
- Use phenotypic controls : Monitor centrosome loss via immunofluorescence (e.g., γ-tubulin staining) in parallel with PLK4 activity assays.
- Employ genetic validation : Combine this compound treatment with PLK4 knockdown/knockout models to confirm phenotype consistency .
Q. Basic: What are the recommended dosages and treatment durations for this compound in in vitro studies, and how should these be optimized?
Dosage depends on cell type and experimental goals:
- Cancer cell lines (e.g., HeLa, EMT6) : 0.1–10 μM, with survival rates decreasing dose-dependently (e.g., ~50% survival at 1 μM after 72 hours) .
- Neuronal models (iPSC-derived NSCs) : 2–5 days of treatment at 0.1–1 μM to achieve centrosome loss without premature differentiation .
Optimization steps :
Q. Advanced: How can researchers resolve contradictions between this compound’s reported selectivity and observed off-target phenotypes (e.g., neuronal differentiation defects)?
Discrepancies may arise from indirect effects of centrosome loss or uncharacterized PLK4 interactions. Methodological approaches include:
- Multi-omics integration : Combine proteomics (e.g., altered Trim46 localization ) and transcriptomics to identify secondary pathways.
- Rescue experiments : Reintroduce functional PLK4 or centrosome components (e.g., SAS-6) to determine phenotype reversibility.
- Cross-model validation : Compare results across cell types (e.g., HeLa vs. iPSC-derived neurons) to isolate context-dependent effects .
Q. Advanced: What statistical frameworks are appropriate for analyzing this compound-induced changes in dynamic processes like neuronal maturation?
For time-resolved data (e.g., action potential amplitude/half-width in neurons ):
- Longitudinal analysis : Use mixed-effects models to account for repeated measurements across days.
- Comparative tests : Apply Student’s t-test for parametric data (e.g., AP amplitude) or Mann-Whitney U-test for non-parametric distributions (e.g., survival fractions).
- Correction for multiple comparisons : Bonferroni or false discovery rate (FDR) adjustments when evaluating protein expression changes in proteomic datasets .
Q. Advanced: How should researchers design experiments to distinguish between this compound’s direct PLK4 inhibition and secondary effects caused by centrosome loss?
- Temporal separation : Treat cells with this compound, wash out the compound, and monitor phenotypic recovery alongside centrosome reformation .
- Conditional PLK4 knockout models : Use inducible systems to decouple acute PLK4 inhibition from chronic centrosome depletion.
- High-content imaging : Quantify centrosome number, cell cycle phase (e.g., EdU incorporation), and differentiation markers (e.g., β3-tubulin) in parallel .
Q. Basic: What are critical controls for ensuring reproducibility in this compound experiments?
- Negative controls : Untreated cells and vehicle-only (e.g., DMSO) groups.
- Positive controls : Cells treated with alternative PLK4 inhibitors (e.g., CFI-400945) or genetic PLK4 suppression.
- Replication : ≥3 biological replicates, with independent cell passages or donor lines (e.g., iPSCs from multiple donors ).
Q. Advanced: How can this compound be integrated with CRISPR/Cas9 screens to study centrosome-related pathways?
- Synergistic targeting : Use this compound to induce centrosome loss while knocking down genes involved in centriole assembly (e.g., CEP152, STIL).
- Phenotypic scoring : Combine high-throughput imaging (e.g., automated centrosome counting) with viability assays to identify synthetic lethal interactions .
- Data normalization : Include non-targeting sgRNA controls and normalize results to this compound-only effects .
Q. Basic: What are the ethical and reporting standards for publishing this compound research?
- Data transparency : Provide raw datasets (e.g., survival curves, proteomic ratios) in supplementary materials .
- Method details : Specify compound batch numbers, storage conditions (2–8°C ), and solvent concentrations.
- Ethical compliance : For studies using human iPSCs, include institutional review board (IRB) approvals and donor consent statements .
Properties
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZNTUYHCRQOIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2N7O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100833 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798871-31-4 | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1798871-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-Fluoro-4-[[(2-fluoro-3-nitrophenyl)methyl]sulfonyl]phenyl]thio]-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-(1-piperidinyl)-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201100833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.